molecular formula C18H19Cl2NO2 B1524610 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 885959-10-4

1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1524610
CAS No.: 885959-10-4
M. Wt: 352.3 g/mol
InChI Key: KXPXNHBOBQLZFO-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzyl group, a chlorophenyl group, and a pyrrolidine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-chlorophenylacetic acid and benzylamine.

  • Reaction Steps: The reaction involves the formation of an amide bond between the carboxylic acid and benzylamine, followed by cyclization to form the pyrrolidine ring.

  • Conditions: The reaction is usually carried out under reflux conditions with a suitable dehydrating agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors with precise temperature and pressure control to ensure consistent product quality.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, often involving halogenated compounds.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, and acetic acid.

  • Reduction: LiAlH₄, NaBH₄, and ether.

  • Substitution: Halogenated compounds, such as chloroform (CHCl₃) or bromoethane (C₂H₅Br).

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Halogenated pyrrolidines or benzyl derivatives.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a ligand for various biological targets, aiding in the study of receptor-ligand interactions.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrrolidine derivatives: Other pyrrolidine-based compounds with similar functional groups.

  • Chlorophenyl derivatives: Compounds containing chlorophenyl groups in their structure.

  • Benzyl derivatives: Compounds with benzyl groups attached to various core structures.

Uniqueness:

  • Structural Complexity: The presence of both benzyl and chlorophenyl groups on the pyrrolidine ring makes this compound unique.

Properties

IUPAC Name

1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2.ClH/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13;/h1-9,16-17H,10-12H2,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPXNHBOBQLZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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